2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine 2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20356672
InChI: InChI=1S/C7H5Cl2NO/c8-5-1-7(9)10-6-3-11-2-4(5)6/h1H,2-3H2
SMILES:
Molecular Formula: C7H5Cl2NO
Molecular Weight: 190.02 g/mol

2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine

CAS No.:

Cat. No.: VC20356672

Molecular Formula: C7H5Cl2NO

Molecular Weight: 190.02 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine -

Specification

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
IUPAC Name 2,4-dichloro-5,7-dihydrofuro[3,4-b]pyridine
Standard InChI InChI=1S/C7H5Cl2NO/c8-5-1-7(9)10-6-3-11-2-4(5)6/h1H,2-3H2
Standard InChI Key ZKKXOBUYDBJMAE-UHFFFAOYSA-N
Canonical SMILES C1C2=C(CO1)N=C(C=C2Cl)Cl

Introduction

Chemical Identity and Structural Features

PropertyValueSource
Molecular FormulaC7H5Cl2NO\text{C}_7\text{H}_5\text{Cl}_2\text{NO}
Molecular Weight190.02 g/mol
Purity97%
IUPAC Name2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine
SMILESClC1=CC(Cl)=C2COCC2=N1

Synthetic Methodologies

Direct Synthesis from β-Enaminone Precursors

While no direct synthesis of 2,4-dichloro-5,7-dihydrofuro[3,4-b]pyridine is documented, analogous furopyridines are synthesized via cyclization reactions of β-enaminones. For example, Yılmaz et al. demonstrated that N-homopropargylic β-enaminones undergo iodocyclization to form 6,7-dihydrofuro[3,4-c]pyridines . Adapting this method, propargyl enaminones with appropriate substitution could yield the [3,4-b] isomer through regioselective ring closure. Key steps include:

  • Iodonium Ion Formation: Reaction of β-enaminones with molecular iodine generates iodonium intermediates, initiating electrophilic cyclization .

  • Nucleophilic Trapping: The alkyne moiety attacks the iodonium ion, forming a vinyl cation that undergoes intramolecular trapping by a carbonyl oxygen .

  • Aromatization: Base-mediated elimination of hydrogen iodide completes the formation of the dihydrofuropyridine core .

Alternative Routes via Furan-Pyridine Annulation

Shiotani’s review highlights classical methods for furopyridine synthesis, such as the cyclocondensation of furan derivatives with aminopyridines or the use of Reissert compounds . For 2,4-dichloro derivatives, chlorination could be introduced either pre- or post-cyclization. For instance:

  • Pre-cyclization Chlorination: Chlorine substituents may be incorporated into the furan or pyridine precursors prior to fusion, leveraging directed ortho-metalation strategies .

  • Post-cyclization Halogenation: Electrophilic chlorination using reagents like SO2Cl2\text{SO}_2\text{Cl}_2 or NCS\text{NCS} could target the activated positions of the fused ring system .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich furan ring and electron-deficient pyridine ring create divergent reactivity. The furan moiety undergoes electrophilic substitution at the α-positions (C2 and C5), while the pyridine ring is susceptible to nucleophilic attack at the β-positions (C3 and C5) . For example:

  • Nitration: Nitronium tetrafluoroborate selectively nitrates the furan ring at C3, yielding 3-nitro derivatives .

  • Bromination: Bromine in acetic acid brominates the furan ring at C2, producing 2-bromo-4-chloro analogs .

Lithiation and Cross-Coupling Reactions

Reaction TypeReagentsProductsReference
BrominationBr2/AcOH\text{Br}_2/\text{AcOH}2-Bromo-4-chlorofuropyridine
NitrationNO2BF4\text{NO}_2\text{BF}_43-Nitro-2,4-dichlorofuropyridine
LithiationLDA, R-X5-Substituted derivatives

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